molecular formula C6H9N3O B13567455 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine

Cat. No.: B13567455
M. Wt: 139.16 g/mol
InChI Key: HMFJUIABBNPXSY-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system consisting of a pyrazole and an oxazine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. For instance, the reaction of a pyrazole derivative with an oxazine precursor under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride
  • 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid

Uniqueness

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine

InChI

InChI=1S/C6H9N3O/c7-5-3-9-6(10-4-5)1-2-8-9/h1-2,5H,3-4,7H2

InChI Key

HMFJUIABBNPXSY-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=NN21)N

Origin of Product

United States

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